

# Lauryl Lactate (CAS 6283-92-7): A Technical Guide for Research Applications

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## Compound of Interest

Compound Name: Lauryl Lactate

Cat. No.: B030782

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## Introduction

**Lauryl lactate** (CAS 6283-92-7), the ester of lauryl alcohol and lactic acid, is a versatile compound with significant applications in the pharmaceutical and cosmetic industries.[1] Also known as dodecyl lactate, this alpha-hydroxy acid (AHA) ester is recognized for its properties as an emollient, surfactant, and skin conditioning agent.[1] In the realm of pharmaceutical research, **lauryl lactate** is of particular interest as a penetration enhancer for transdermal drug delivery systems, facilitating the passage of active pharmaceutical ingredients (APIs) through the skin barrier.[2] This technical guide provides an in-depth overview of the research applications of **lauryl lactate**, focusing on its synthesis, mechanism of action, toxicological data, and detailed experimental protocols for its investigation.

## Physicochemical Properties and Synthesis

**Lauryl lactate** is a clear to pale yellow liquid with a faint, characteristic odor.[1] Its chemical formula is C<sub>15</sub>H<sub>30</sub>O<sub>3</sub>, and it has a molecular weight of 258.40 g/mol.[1]

## Physicochemical Data

Property	Value	Reference
CAS Number	6283-92-7	[1]
Molecular Formula	C15H30O3	[1]
Molecular Weight	258.40 g/mol	[1]
Appearance	Clear to pale yellow liquid	[1]
Solubility	Partly water-soluble	[3]
Specific Gravity	0.910 - 0.922 @ 25°C	[1]
Refractive Index	1.4417 - 1.4456 @ 25°C	[1]
Flash Point	132.78 °C (271.00 °F)	[1]

## Synthesis of Lauryl Lactate

**Lauryl lactate** is synthesized via the esterification of lauryl alcohol with lactic acid.[1][4] This reaction can be catalyzed by acids or enzymes.

A common method for the synthesis of **lauryl lactate** involves the direct esterification of lauryl alcohol and lactic acid in the presence of an acid catalyst.

### Experimental Protocol: Acid-Catalyzed Esterification

- **Reactant Preparation:** In a round-bottom flask equipped with a reflux condenser and a Dean-Stark apparatus, combine lauryl alcohol and lactic acid in a desired molar ratio (e.g., 1:1.2).
- **Catalyst Addition:** Add a suitable acid catalyst, such as p-toluenesulfonic acid (e.g., 1-2 mol% relative to the limiting reactant).
- **Solvent:** Add an appropriate solvent, such as toluene, to facilitate azeotropic removal of water.
- **Reaction:** Heat the mixture to reflux. The water formed during the reaction is removed by azeotropic distillation and collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Neutralize the acid catalyst with a base, such as sodium bicarbonate solution.
- **Purification:** Separate the organic layer and wash it with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield pure **lauryl lactate**.

Enzymatic synthesis offers a milder and more specific alternative to chemical synthesis, often utilizing lipases as catalysts.[5][6]

#### Experimental Protocol: Lipase-Catalyzed Esterification

- **Reactant and Enzyme Preparation:** In a temperature-controlled reaction vessel, combine lauryl alcohol and lactic acid in a suitable organic solvent (e.g., hexane). Add an immobilized lipase, such as *Candida antarctica* lipase B (Novozym 435).[6]
- **Reaction Conditions:** Incubate the mixture at a specific temperature (e.g., 40-60°C) with constant agitation.[6] The progress of the reaction can be monitored by analyzing aliquots using GC or by titrating the remaining fatty acid.[6]
- **Enzyme Removal:** After the desired conversion is reached, separate the immobilized enzyme from the reaction mixture by filtration for potential reuse.
- **Product Isolation:** Remove the solvent from the filtrate under reduced pressure to obtain the crude **lauryl lactate**.
- **Purification:** The product can be purified by vacuum distillation or silica gel chromatography.

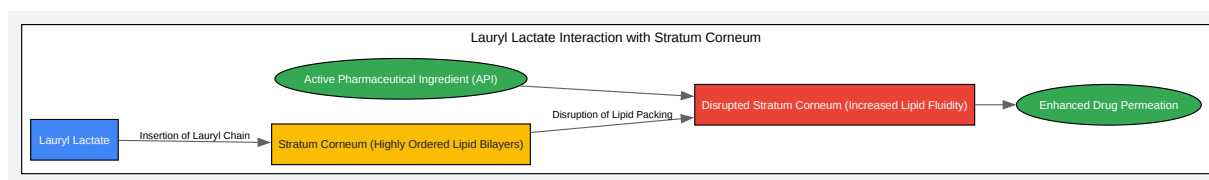
## Research Application: Transdermal Drug Delivery

The primary research application of **lauryl lactate** is as a penetration enhancer in transdermal drug delivery systems.[2] It facilitates the transport of APIs across the stratum corneum, the outermost layer of the skin, which is the main barrier to percutaneous absorption.

## Mechanism of Action: Disruption of Stratum Corneum Lipids

The stratum corneum's barrier function is primarily attributed to its unique intercellular lipid matrix, composed of ceramides, cholesterol, and free fatty acids.[7] These lipids are organized into highly ordered lamellar structures. Penetration enhancers like **lauryl lactate** are thought to disrupt this ordered structure, thereby increasing the fluidity of the lipid bilayers and creating pathways for drug molecules to permeate the skin.[8]

The proposed mechanism involves the insertion of the lipophilic lauryl chain of **lauryl lactate** into the intercellular lipid matrix of the stratum corneum. This disrupts the tight packing of the lipid chains, leading to an increase in membrane fluidity and permeability.



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Mechanism of **Lauryl Lactate** as a Penetration Enhancer.

## Experimental Evaluation of Penetration Enhancement

The efficacy of **lauryl lactate** as a penetration enhancer can be evaluated using various in vitro and in vivo models. A standard in vitro method is the use of Franz diffusion cells with excised human or animal skin.

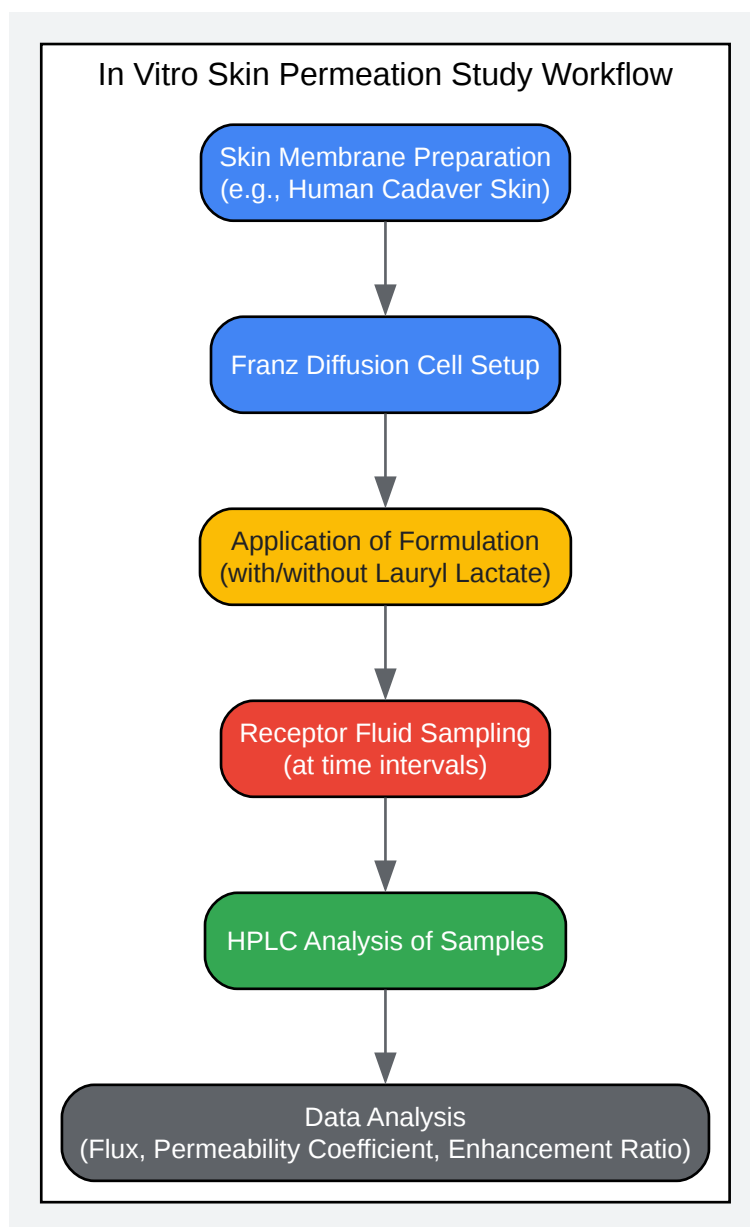
Experimental Protocol: In Vitro Skin Permeation Study using Franz Diffusion Cells

This protocol describes the evaluation of **lauryl lactate** as a penetration enhancer for the non-steroidal anti-inflammatory drug (NSAID) indomethacin.

- Skin Membrane Preparation:
  - Obtain full-thickness human cadaver skin or porcine ear skin.[4][9]

- Thaw the skin at room temperature and remove any subcutaneous fat.[\[9\]](#)
- Prepare epidermal membranes by heat separation: immerse the full-thickness skin in water at 60°C for 60 seconds, after which the epidermis can be gently peeled from the dermis.[\[10\]](#)
- Cut the epidermal membrane into sections large enough to be mounted on the Franz diffusion cells.
- Franz Diffusion Cell Setup:
  - Mount the prepared skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum side facing the donor compartment.[\[11\]](#)
  - Fill the receptor compartment with a suitable receptor solution (e.g., phosphate-buffered saline, pH 7.4) and ensure no air bubbles are trapped beneath the skin.[\[11\]](#)
  - Maintain the temperature of the receptor solution at 32°C ± 1°C using a circulating water bath to simulate physiological skin surface temperature.[\[12\]](#)
  - Continuously stir the receptor solution with a magnetic stir bar.[\[9\]](#)
- Formulation Preparation and Application:
  - Prepare the test formulation containing indomethacin and **lauryl lactate** in a suitable vehicle (e.g., propylene glycol). A typical concentration for **lauryl lactate** as a penetration enhancer is in the range of 1-5% (w/w).
  - Prepare a control formulation without **lauryl lactate**.
  - Apply a finite dose of the formulation (e.g., 5-10 mg/cm<sup>2</sup>) to the surface of the skin in the donor compartment.[\[12\]](#)
- Sampling and Analysis:
  - At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw aliquots from the receptor solution.[\[9\]](#)

- Immediately replace the withdrawn volume with fresh, pre-warmed receptor solution to maintain sink conditions.[9]
- Analyze the concentration of indomethacin in the collected samples using a validated High-Performance Liquid Chromatography (HPLC) method.[13][14]
- Data Analysis:
  - Calculate the cumulative amount of drug permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) at each time point.
  - Plot the cumulative amount of drug permeated versus time.
  - Determine the steady-state flux ( $J_{ss}$ ) from the linear portion of the plot.
  - Calculate the permeability coefficient ( $K_p$ ) and the enhancement ratio (ER) by comparing the flux of the formulation with **lauryl lactate** to the control.



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